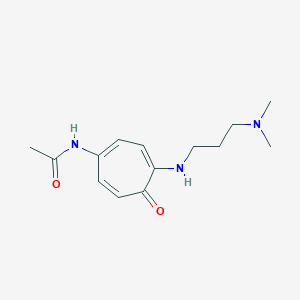
Acetamide, N-(4-((3-(dimethylamino)propyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-(4-((3-(dimethylamino)propyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- is a chemical compound that belongs to the class of organic compounds known as amides. It is a synthetic compound that has been widely used in scientific research due to its unique properties.
Mecanismo De Acción
The mechanism of action of Acetamide, N-(4-((3-(dimethylamino)propyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- is not fully understood. However, it is known to bind to proteins and nucleic acids, leading to changes in their conformation and function. It is also known to generate reactive oxygen species upon exposure to light, which can lead to cell death.
Biochemical and physiological effects:
Acetamide, N-(4-((3-(dimethylamino)propyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to induce apoptosis in cancer cells. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Acetamide, N-(4-((3-(dimethylamino)propyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- in lab experiments is its high purity. It is also readily available and relatively inexpensive. However, one of the limitations of using this compound is its potential toxicity, particularly upon exposure to light.
Direcciones Futuras
There are several future directions for research involving Acetamide, N-(4-((3-(dimethylamino)propyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)-. One area of research is the development of new photosensitizers for use in photodynamic therapy. Another area of research is the development of new fluorescent probes for studying the binding of proteins and nucleic acids. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in medicine and biotechnology.
Conclusion:
In conclusion, Acetamide, N-(4-((3-(dimethylamino)propyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- is a synthetic compound that has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe, a photosensitizer, and a substrate for the synthesis of other compounds. Its mechanism of action is not fully understood, but it is known to bind to proteins and nucleic acids and generate reactive oxygen species upon exposure to light. It has a variety of biochemical and physiological effects, including inhibiting the activity of certain enzymes and inducing apoptosis in cancer cells. While it has several advantages for use in lab experiments, its potential toxicity should be taken into consideration. There are several future directions for research involving this compound, including the development of new photosensitizers and fluorescent probes, and further research on its mechanism of action and potential applications in medicine and biotechnology.
Métodos De Síntesis
The synthesis of Acetamide, N-(4-((3-(dimethylamino)propyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- involves the reaction of 4-(3-dimethylaminopropylamino)-1,3,5-cycloheptatrien-1-one with acetic anhydride. The reaction is carried out in the presence of a catalyst such as pyridine or triethylamine. The product is then purified using column chromatography or recrystallization. The yield of the reaction is generally high, and the purity of the final product is excellent.
Aplicaciones Científicas De Investigación
Acetamide, N-(4-((3-(dimethylamino)propyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe to study the binding of proteins and nucleic acids. It has also been used as a photosensitizer in photodynamic therapy for the treatment of cancer. Additionally, it has been used as a substrate for the synthesis of other compounds.
Propiedades
Número CAS |
15499-15-7 |
|---|---|
Nombre del producto |
Acetamide, N-(4-((3-(dimethylamino)propyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- |
Fórmula molecular |
C14H21N3O2 |
Peso molecular |
263.34 g/mol |
Nombre IUPAC |
N-[4-[3-(dimethylamino)propylamino]-5-oxocyclohepta-1,3,6-trien-1-yl]acetamide |
InChI |
InChI=1S/C14H21N3O2/c1-11(18)16-12-5-7-13(14(19)8-6-12)15-9-4-10-17(2)3/h5-8H,4,9-10H2,1-3H3,(H,15,19)(H,16,18) |
Clave InChI |
MGBMBEHKCRQFGA-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C(=O)C=C1)NCCCN(C)C |
SMILES canónico |
CC(=O)NC1=CC=C(C(=O)C=C1)NCCCN(C)C |
Otros números CAS |
15499-15-7 |
Sinónimos |
N-[4-[[3-(Dimethylamino)propyl]amino]-5-oxo-1,3,6-cycloheptatrien-1-yl]acetamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1-acetyl-4-tert-butyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate](/img/structure/B104646.png)
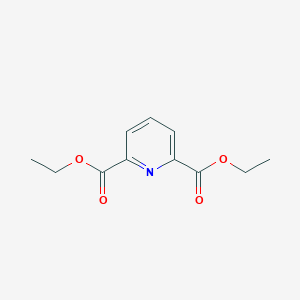



![1-[(3aS,6R,6aR)-2,2-dimethyl-4-methylidene-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]pyrimidine-2,4-dione](/img/structure/B104656.png)
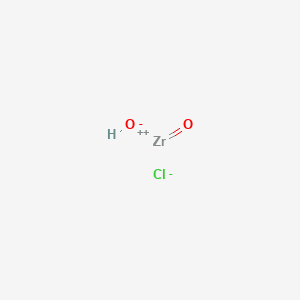
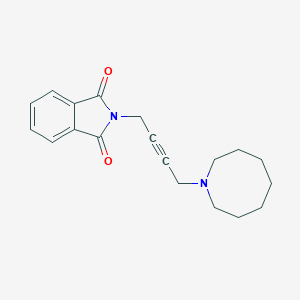


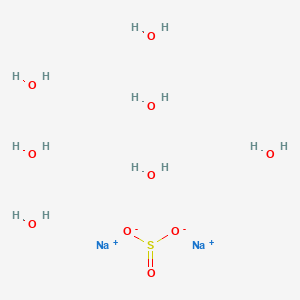
![8,9,10,11-Tetrahydrobenzo[a]anthracen-8-ol](/img/structure/B104666.png)
![10,11-dihydro-9H-benzo[a]anthracen-8-one](/img/structure/B104670.png)